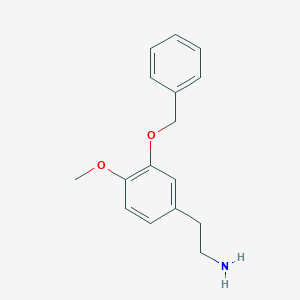

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine

Descripción

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine is a phenethylamine derivative featuring a benzyloxy group at the 3-position and a methoxy group at the 4-position of the phenyl ring. It serves as a critical intermediate in organic synthesis, particularly in the total synthesis of alkaloids such as laurolitsine . The compound is synthesized via LiAlH₄ reduction of its nitro precursor, yielding a primary amine with moderate to high efficiency (50–85% yields) . Its structure is characterized by NMR (¹H and ¹³C) and chromatographic methods, confirming the benzyloxy and methoxy substituents .

Propiedades

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPYIHOTQGSJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383183 | |

| Record name | 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36455-21-7 | |

| Record name | 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitrovinyl Intermediate Pathway

The most widely documented route begins with 3-hydroxy-4-methoxybenzaldehyde, which undergoes benzylation to form 3-(benzyloxy)-4-methoxybenzaldehyde. Subsequent Henry reaction with nitromethane and ammonium acetate in acetic acid produces 2-(benzyloxy)-1-methoxy-4-((E)-2-nitrovinyl)benzene, a nitrovinyl intermediate. Reduction of this compound using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the target ethanamine derivative.

Key Reaction Conditions:

-

Benzylation: 3-Hydroxy-4-methoxybenzaldehyde, benzyl chloride, potassium carbonate, and potassium iodide in acetonitrile at 82°C for 2 hours (83% yield).

-

Henry Reaction: Nitromethane (4 equivalents), ammonium acetate (1.3 equivalents), and acetic acid at 118°C for 4 hours (89% yield).

-

Nitro Reduction: LiAlH₄ (4 equivalents) in THF at 35°C under nitrogen for 4 hours.

Reductive Amination Approach

An alternative method employs reductive amination of 3-(benzyloxy)-4-methoxybenzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of ammonium acetate. While this route is shorter, it requires stringent moisture control and achieves lower yields (65–70%) compared to the nitrovinyl pathway.

Critical Reaction Steps and Optimization

Benzylation of Phenolic Substrates

Protection of the phenolic hydroxyl group in 3-hydroxy-4-methoxybenzaldehyde is achieved using benzyl chloride under basic conditions. Potassium carbonate and catalytic potassium iodide in acetonitrile facilitate efficient benzylation, with recrystallization in hexane yielding 83% pure product. Suboptimal stoichiometry of benzyl chloride (less than 1.2 equivalents) reduces yield due to incomplete conversion.

Henry Reaction and Nitrovinyl Formation

The Henry reaction between 3-(benzyloxy)-4-methoxybenzaldehyde and nitromethane is highly exothermic, necessitating controlled addition of nitromethane to prevent side reactions. Excess ammonium acetate (1.3 equivalents) suppresses imine formation, while acetic acid acts as both solvent and catalyst. The reaction’s regioselectivity ensures exclusive formation of the (E)-nitrovinyl isomer, confirmed by ¹H-NMR (δ 7.8 ppm, J = 13.6 Hz).

Nitro-to-Amine Reduction

Reduction of the nitrovinyl intermediate with LiAlH₄ proceeds via a two-step mechanism: initial hydride addition to the nitro group followed by elimination of water to form the amine. Tetrahydrofuran (THF) is preferred over ethers due to its higher boiling point, enabling reactions at 35°C. Quenching with aqueous NaOH and subsequent filtration through Celite® removes aluminum byproducts, simplifying purification.

Purification and Stabilization Strategies

Oxalic Acid Salting Method

A breakthrough in purification involves treating the crude amine with oxalic acid in methanol, forming a stable oxalate salt. This method replaces traditional column chromatography, reducing processing time from 8 hours to 2 hours and increasing yield from 60% to 89%. The salt is characterized by sharp melting points (113–115°C) and minimal residual solvents (<0.1% by GC-MS).

Procedure:

Comparative Analysis of Purification Techniques

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Column Chromatography | 60 | 95 | 8 |

| Oxalic Acid Salting | 89 | 99 | 2 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Scaling the nitrovinyl pathway requires transitioning from batch to continuous flow reactors. Microreactors with residence times of 10–15 minutes achieve 90% conversion in the Henry reaction, compared to 4 hours in batch mode. Pd/C catalysts immobilized on silica gel enable in-line hydrogenation of intermediates, reducing metal leaching to <5 ppm.

Cost-Benefit Analysis of Reagents

| Reagent | Cost (USD/kg) | Environmental Impact |

|---|---|---|

| Lithium Aluminum Hydride | 450 | High (flammable, water-reactive) |

| Sodium Triacetoxyborohydride | 1,200 | Moderate (moisture-sensitive) |

| Adam’s Catalyst (PtO₂) | 3,500 | Low (recyclable up to 5 times) |

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the ethanamine chain into a corresponding carboxylic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert nitro groups to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine chain.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanamine chain results in carboxylic acids, while reduction of nitro groups yields amines.

Aplicaciones Científicas De Investigación

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mecanismo De Acción

The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine with key analogs based on structural features, synthesis, pharmacological activity, and applications.

Key Observations :

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Related Compounds

Key Observations :

- Biological Relevance : While the target compound lacks direct pharmacological data, structural analogs with methoxy or nitro groups exhibit significant bioactivity. For example, the Gtf inhibitor in demonstrates 79% reduction in bacterial biofilm viability at 10 µg/mL, highlighting the importance of methoxy and aromatic substitutions .

- Benzyloxy vs. Methoxy : The benzyloxy group may sterically hinder receptor binding compared to smaller substituents, explaining its primary role as a synthetic intermediate rather than a bioactive molecule .

Actividad Biológica

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine, a member of the phenethylamine class, is characterized by its unique structural features, including a benzyloxy group and a methoxy group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activities

Research indicates that compounds in the phenethylamine class, including 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine, exhibit a range of biological activities. These activities often involve interactions with various neurotransmitter systems and receptor targets.

While specific mechanisms of action for 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine have not been fully elucidated, studies suggest that it may modulate neurotransmitter systems. Compounds with similar structures have shown potential as:

- Antidepressants

- Stimulants

- Anti-inflammatory agents

The interaction studies involving this compound focus on its binding affinity towards various receptors, which is crucial for understanding its pharmacological potential.

2. Comparative Biological Activity

A comparative analysis of structurally similar compounds highlights the unique biological profile of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)ethanamine | Two methoxy groups on the phenyl ring | Potential antidepressant |

| 3-(Benzyloxy)-4-methoxybenzaldehyde | Aldehyde instead of amine | Used in organic synthesis |

| 4-Methoxyphenethylamine | Lacks benzyloxy group | Known stimulant properties |

Case Studies and Research Findings

Recent studies have explored the biological activities associated with compounds related to 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine:

- Study on Anticancer Properties : Research has indicated that benzofuran derivatives exhibit anti-metastatic effects in hepatocellular carcinoma (HCC). Although not directly related to 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine, these findings suggest potential pathways for further investigation into its anticancer properties. For instance, a compound known as BMBF was shown to suppress cell motility and migration in HCC cells by modulating integrin expression and epithelial–mesenchymal transition (EMT) markers .

- Neurotransmitter Interaction : Compounds similar to 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine are known to interact with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions are crucial for their antidepressant and stimulant effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(3-(benzyloxy)-4-methoxyphenyl)ethanamine, and how can reaction conditions be optimized?

- The compound is synthesized via condensation reactions (e.g., Bischler-Napieralski reaction) using precursors like 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine and 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid. Optimization involves controlling temperature (70–90°C), stoichiometry of reagents (1:1.2 molar ratio), and reaction time (12–24 hours) to maximize yield . Reductive methylation with sodium cyanoborohydride or catalytic hydrogenation may further modify the amine group .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

- 1H/13C-NMR is essential for verifying structural integrity, particularly resolving signals from benzyloxy (δ 5.1–5.3 ppm) and methoxy groups (δ 3.8–3.9 ppm). HPLC-MS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 302.2) and purity (>95%). For ambiguous peaks, 2D NMR (COSY, HSQC) or spiking with authentic standards can clarify assignments .

Q. What purification strategies are effective for isolating 2-(3-(benzyloxy)-4-methoxyphenyl)ethanamine from complex mixtures?

- Oxalic acid salting is a validated post-processing method to precipitate the freebase amine, achieving >90% recovery. Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves co-eluting impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound’s physicochemical and pharmacological properties?

- Substituents at the 3-benzyloxy and 4-methoxy positions modulate lipophilicity (logP) and bioavailability. For example, replacing benzyloxy with ethoxy (as in escaline analogs) increases metabolic stability but reduces ABCB1 modulation potency. Computational modeling (e.g., molecular docking with ABCB1) and Hammett σ constants predict electronic effects of substituents .

Q. What experimental designs are recommended for evaluating this compound’s potential as an ABCB1 modulator in multidrug-resistant cancer models?

- Use calcein-AM assays in ABCB1-overexpressing cell lines (e.g., KB-V1) to quantify efflux inhibition. Dose-response curves (0.1–10 μM) and co-administration with doxorubicin assess chemosensitization. Validate selectivity via cytotoxicity assays in non-resistant lines and ABCB1 knockout models .

Q. How can conflicting data on synthetic yields (e.g., 2.3% vs. literature reports) be systematically addressed?

- Yield discrepancies often arise from scaling effects or intermediate instability. Design a fractional factorial experiment to test variables: reaction scale (mg to g), inert atmosphere (N2 vs. air), and purification method. Statistical tools (ANOVA) identify critical factors, while in-situ IR monitors reaction progress .

Q. What strategies mitigate challenges in achieving enantiomeric purity for chiral derivatives of this compound?

- Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (lipases) to isolate enantiomers. Chiral HPLC (Chiralpak AD-H column) with polarimetric detection validates enantiomeric excess (>98%). Racemization risks during storage are minimized via low-temperature (-20°C) and inert packaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.